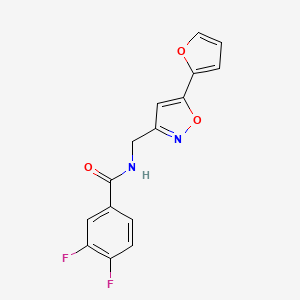![molecular formula C7H12O2 B2831330 [1-(Oxiran-2-yl)cyclobutyl]methanol CAS No. 2305251-98-1](/img/structure/B2831330.png)
[1-(Oxiran-2-yl)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Oxiran-2-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C(7)H({12})O(_2). It features a cyclobutyl ring attached to an oxirane (epoxide) ring and a methanol group. This compound is of interest due to its unique structure, which combines the strained rings of cyclobutane and oxirane, making it a valuable subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxiran-2-yl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the four-membered ring.
Epoxidation: The cyclobutyl ring is then subjected to epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions would be employed to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the oxirane ring can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Formation of [1-(Oxiran-2-yl)cyclobutyl]formaldehyde or [1-(Oxiran-2-yl)cyclobutyl]carboxylic acid.
Reduction: Formation of [1-(2,3-dihydroxycyclobutyl)methanol].
Substitution: Formation of various substituted [1-(Oxiran-2-yl)cyclobutyl] derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Oxiran-2-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its strained ring systems make it a valuable intermediate in organic synthesis, allowing for the exploration of novel reaction pathways and mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of strained ring systems on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development and biochemical studies.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as increased strength and flexibility to the resulting materials.
Wirkmechanismus
The mechanism by which [1-(Oxiran-2-yl)cyclobutyl]methanol exerts its effects depends on the specific reactions it undergoes. The oxirane ring is highly reactive and can open to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of new bonds and the modification of existing structures, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanol: Similar in having a cyclobutyl ring but lacks the oxirane ring.
Epoxybutane: Contains an oxirane ring but lacks the cyclobutyl ring.
[1-(Oxiran-2-yl)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
What sets [1-(Oxiran-2-yl)cyclobutyl]methanol apart is the combination of both a cyclobutyl and an oxirane ring in a single molecule. This dual strained-ring system provides unique reactivity and potential for diverse applications in various fields.
Eigenschaften
IUPAC Name |
[1-(oxiran-2-yl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7(2-1-3-7)6-4-9-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBMUPPFCGWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)

![benzyl N-{2-[3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)azetidin-1-yl]-2-oxoethyl}carbamate](/img/structure/B2831251.png)
![3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2831252.png)


![1-[3-(4-fluorophenoxy)propanesulfonyl]pyrrolidine](/img/structure/B2831257.png)

![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)




